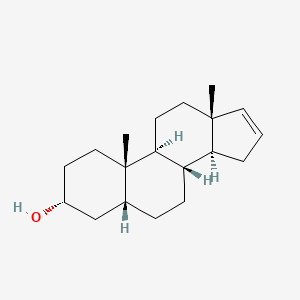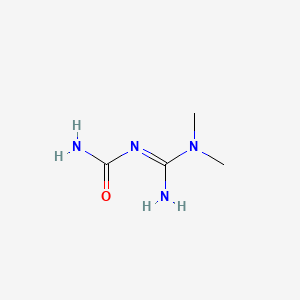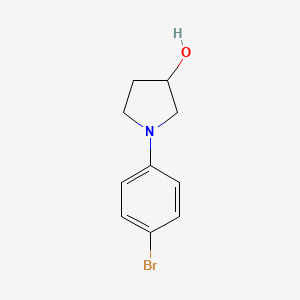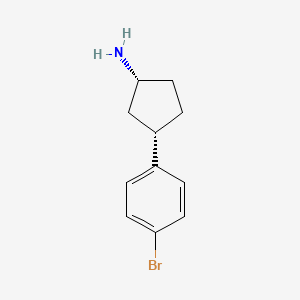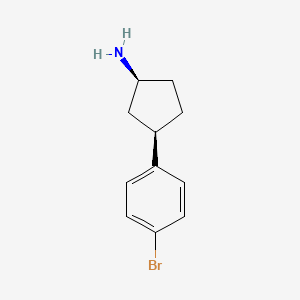![molecular formula C10H4F6N2O B568985 N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide CAS No. 1155800-45-5](/img/structure/B568985.png)
N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide” is a chemical compound with the molecular formula C12H9F3N2O . It is also known by other names such as N-methacryloyl-4-cyano-3-trifluoromethylaniline .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. The InChI and SMILES strings provide a textual representation of the molecule’s structure . For a more detailed analysis, techniques such as X-ray crystallography can be used .Chemical Reactions Analysis
While specific chemical reactions involving “N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide” are not available, related compounds have been involved in various chemical reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 254.21 g/mol . It has a melting point of 143°C and is a white crystalline powder . Other properties such as solubility and density can also be determined .Applications De Recherche Scientifique
Synthesis and Applications in Fluorine Chemistry : Banks, Besheesh, and Tsiliopoulos (1996) explored the use of a related compound, Perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], as an electrophilic fluorinating agent. They demonstrated its effectiveness in fluorinating various organic compounds under mild conditions, highlighting the potential utility of trifluoroacetamide derivatives in organic synthesis and fluorine chemistry (Banks, Besheesh, & Tsiliopoulos, 1996).
Crystal Structure and Spectroscopic Studies : Priyanka et al. (2022) reported on the synthesis, crystal structure, and spectroscopic details of a phenylpyrazole-based insecticide, a derivative of trifluoroacetamide. This study provides insights into the structural characteristics of such compounds (Priyanka et al., 2022).
Facile Synthesis and Environmental Benefits : Wang et al. (2014) described the synthesis of a similar compound, N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, emphasizing the advantages of the synthesis method, such as high yield and environmental friendliness (Wang et al., 2014).
Synthesis of Novel Heterocyclic Compounds : Shaaban (2017) explored the synthesis of various heterocyclic compounds incorporating a trifluoroacetamide moiety. This research expands the utility of trifluoroacetamide derivatives in the development of new chemical entities (Shaaban, 2017).
Insecticidal, Repellent, and Fungicidal Properties : Tsikolia et al. (2013) synthesized and evaluated the properties of twenty trifluoromethylphenyl amides as insecticides and repellents. This study underscores the potential of trifluoroacetamide derivatives in developing new pest control agents (Tsikolia et al., 2013).
Pharmaceutical Applications and Metabolism : Goda et al. (2006) investigated the metabolism of Flutamide, a compound containing a similar trifluoromethylphenyl group, in the context of prostate cancer treatment. Understanding the metabolic pathways of such compounds is crucial for pharmaceutical development and safety (Goda et al., 2006).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F6N2O/c11-9(12,13)7-3-6(2-1-5(7)4-17)18-8(19)10(14,15)16/h1-3H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJWLBKVUGJDIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(F)(F)F)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

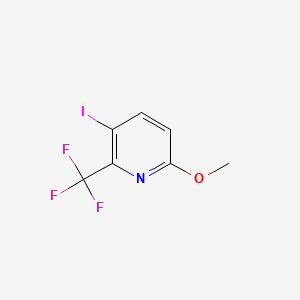

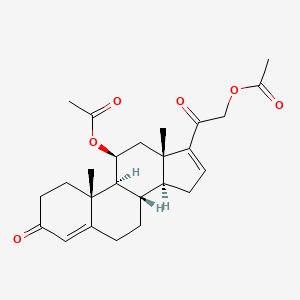
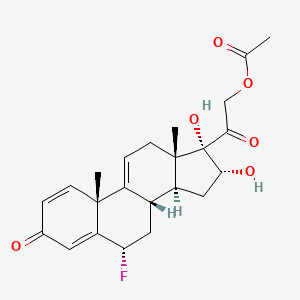
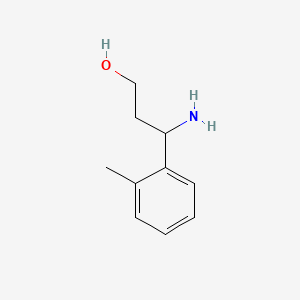
![3-[[(2R,4R)-4-Sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid](/img/structure/B568912.png)
